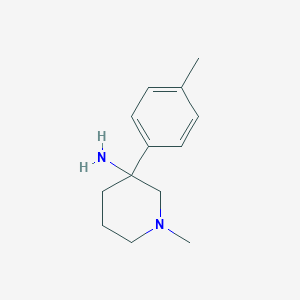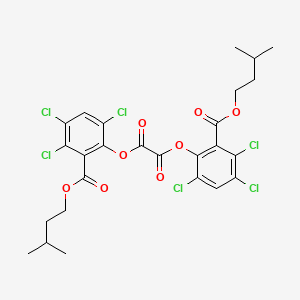
5-Chloro-2-(methylthio)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(methylthio)pyrimidin-4-amine is an organic compound with the molecular formula C5H6ClN3S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(methylthio)pyrimidin-4-amine typically involves the chlorination of 2-(methylthio)pyrimidine-4-amine. One common method includes the reaction of 2-(methylthio)pyrimidine-4-amine with a chlorinating agent such as thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-(methylthio)pyrimidine-4-amine+SOCl2→this compound+HCl+SO2
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(methylthio)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 2-(methylthio)-5-substituted pyrimidin-4-amines.
Oxidation: Formation of 5-chloro-2-(methylsulfinyl)pyrimidin-4-amine or 5-chloro-2-(methylsulfonyl)pyrimidin-4-amine.
Reduction: Formation of this compound derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
5-Chloro-2-(methylthio)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-methylpyrimidin-5-amine
- 4-Amino-6-chloro-2-methylthiopyrimidine
- 5-Chloro-2-(methylsulfinyl)pyrimidin-4-amine
Uniqueness
5-Chloro-2-(methylthio)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C5H6ClN3S |
|---|---|
Peso molecular |
175.64 g/mol |
Nombre IUPAC |
5-chloro-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C5H6ClN3S/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9) |
Clave InChI |
HACBBWYCBVZNJV-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=C(C(=N1)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


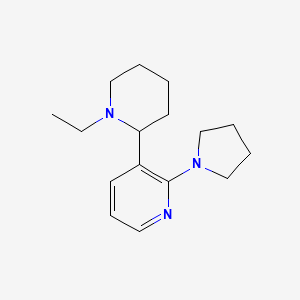
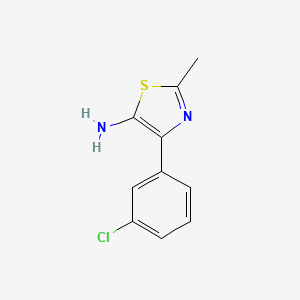

![2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11814078.png)

![[2-[(R)-(3-chlorophenyl)-[(3R)-piperidin-3-yl]methoxy]ethyl-methoxycarbonylamino] 2,2,2-trifluoroacetate](/img/structure/B11814093.png)
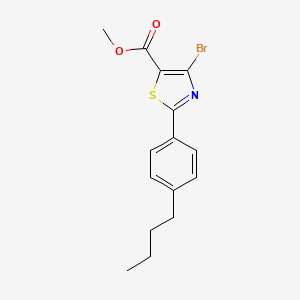



![5-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-1-methyl-4-nitro-1H-imidazole](/img/structure/B11814137.png)
